4-(1H-tetrazol-1-yl)phenyl 2-methylbenzoate
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Overview
Description
4-(1H-tetrazol-1-yl)phenyl 2-methylbenzoate is an organic compound with the molecular formula C15H12N4O2. It is a derivative of tetrazole, a nitrogen-rich heterocycle known for its diverse biological applications and unique chemical properties . This compound combines the structural features of tetrazole and benzoate, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-tetrazol-1-yl)phenyl 2-methylbenzoate typically involves the reaction of 4-(1H-tetrazol-1-yl)phenol with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(1H-tetrazol-1-yl)phenyl 2-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding tetrazole N-oxides.
Reduction: Formation of reduced tetrazole derivatives.
Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
4-(1H-tetrazol-1-yl)phenyl 2-methylbenzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1H-tetrazol-1-yl)phenyl 2-methylbenzoate involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to mimic the biological activity of carboxyl-containing compounds. This interaction can lead to the inhibition of enzymes or receptors involved in various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-tetrazol-1-yl)phenyl benzoate
- 4-(1H-tetrazol-1-yl)phenyl 4-methylbenzoate
- 4-(1H-tetrazol-1-yl)phenyl 3-methylbenzoate
Uniqueness
4-(1H-tetrazol-1-yl)phenyl 2-methylbenzoate is unique due to the presence of both the tetrazole and 2-methylbenzoate moieties. This combination imparts distinct chemical and biological properties, such as enhanced stability and specific interactions with biological targets . The presence of the 2-methyl group can also influence the compound’s reactivity and selectivity in various chemical reactions.
Properties
Molecular Formula |
C15H12N4O2 |
---|---|
Molecular Weight |
280.28 g/mol |
IUPAC Name |
[4-(tetrazol-1-yl)phenyl] 2-methylbenzoate |
InChI |
InChI=1S/C15H12N4O2/c1-11-4-2-3-5-14(11)15(20)21-13-8-6-12(7-9-13)19-10-16-17-18-19/h2-10H,1H3 |
InChI Key |
UFSYFVKLVMPWNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
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